

Spectroscopic Profile of 2-Methyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-pentenoic acid

Cat. No.: B075272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for **2-Methyl-4-pentenoic acid** (CAS No. 1575-74-2). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document presents quantitative spectroscopic data in clearly structured tables, outlines detailed experimental protocols for key analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Methyl-4-pentenoic acid**, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is crucial for structural elucidation and quality control.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-4-pentenoic acid**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Broad Singlet	1H	-COOH
5.70 - 5.85	m	1H	H-4
4.95 - 5.15	m	2H	H-5
2.45 - 2.60	m	1H	H-2
2.15 - 2.35	m	2H	H-3
~1.20	d	3H	-CH ₃

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-4-pentenoic acid**.

Chemical Shift (δ) ppm	Assignment
~180	C=O (Carboxylic Acid)
~135	C-4
~117	C-5
~45	C-2
~40	C-3
~17	-CH ₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-Methyl-4-pentenoic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2970	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1640	Medium	C=C stretch (Alkene)
~1420	Medium	O-H bend (Carboxylic Acid)
~990 and ~915	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for **2-Methyl-4-pentenoic acid**.

m/z	Relative Intensity (%)	Putative Fragment
114	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - CH ₃] ⁺
73	Moderate	[M - C ₃ H ₅] ⁺
69	High	[C ₅ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

While specific experimental parameters for the publicly available spectra of **2-Methyl-4-pentenoic acid** are not fully detailed, the following represents standard methodologies for obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-Methyl-4-pentenoic acid** (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated

solvent, commonly chloroform-d (CDCl_3), in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Methyl-4-pentenoic acid**, the neat liquid is often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

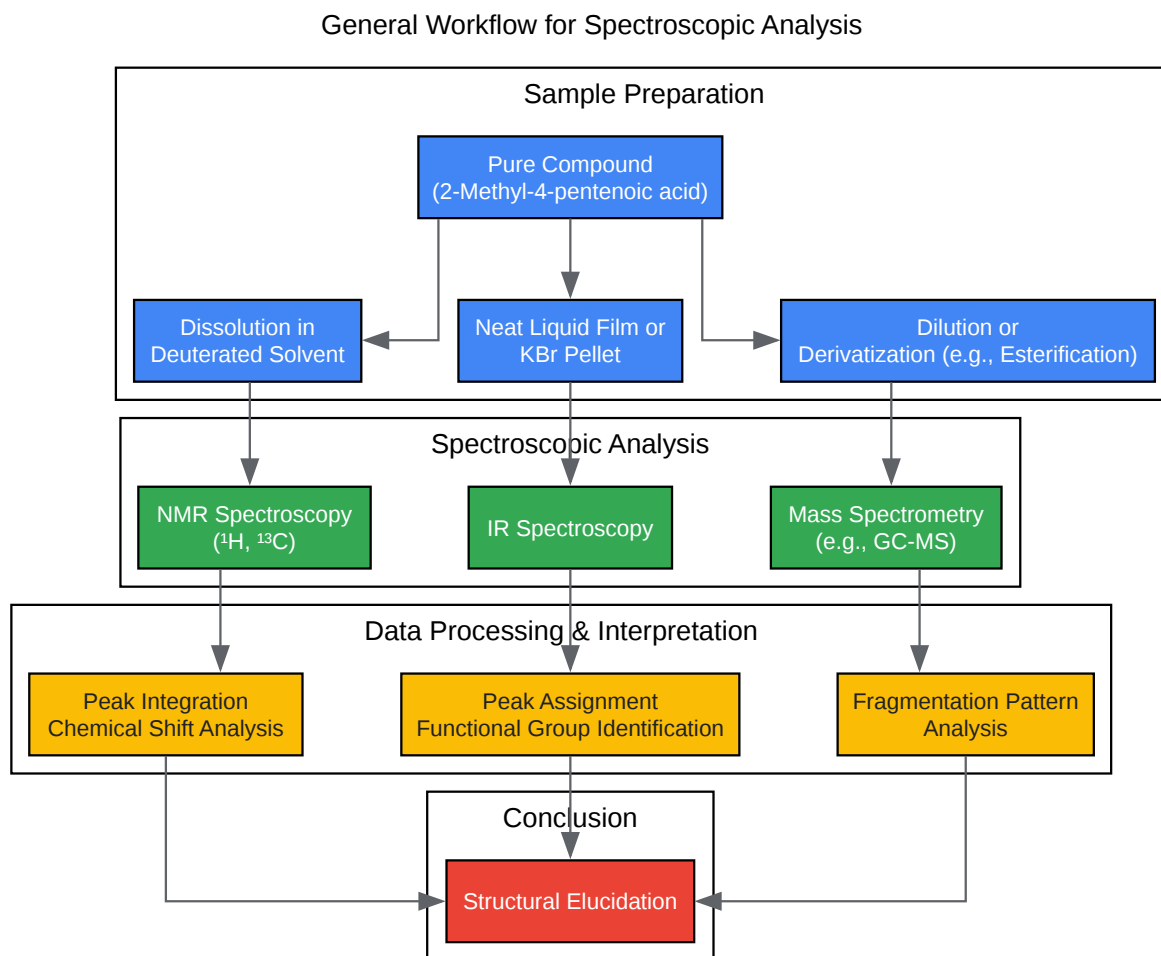
- Sample Preparation: Direct analysis of the free acid is possible. However, derivatization to a more volatile ester, such as the methyl ester, is common to improve chromatographic peak shape and sensitivity. A typical derivatization involves reacting the acid with a methylating agent like BF_3 -methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a

DB-5 or similar non-polar column).[3]

- Data Acquisition:
 - GC Conditions: The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as the carrier gas.
 - MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-400) to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-4-pentenoic acid**.



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-pentenoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075272#spectroscopic-data-of-2-methyl-4-pentenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com